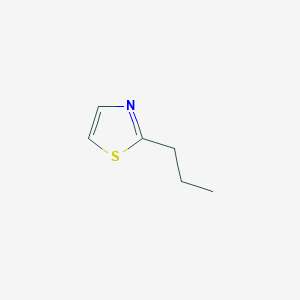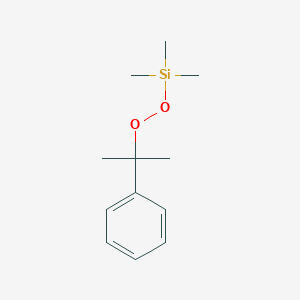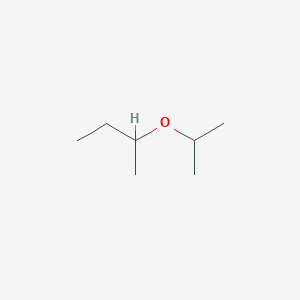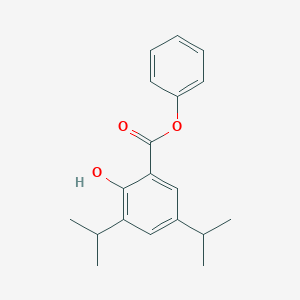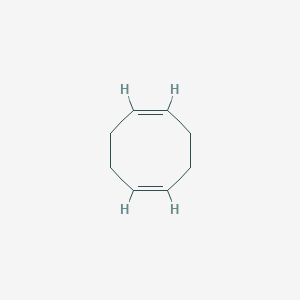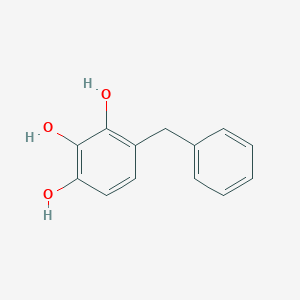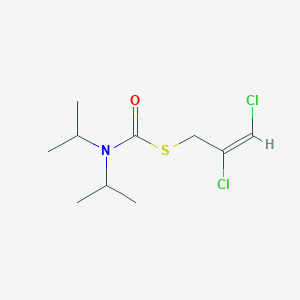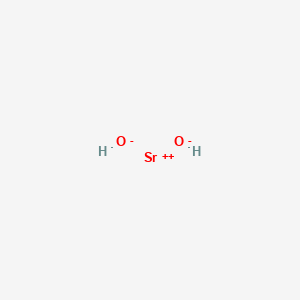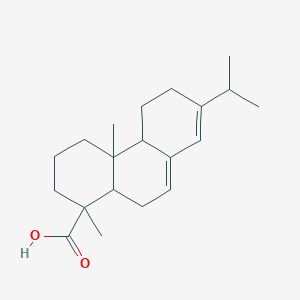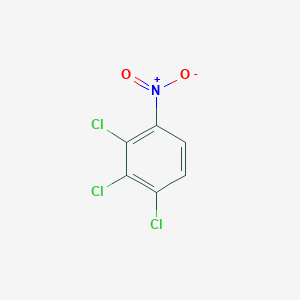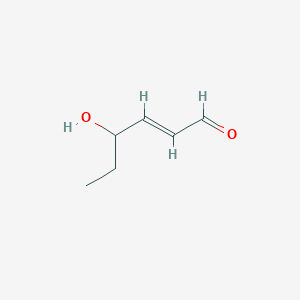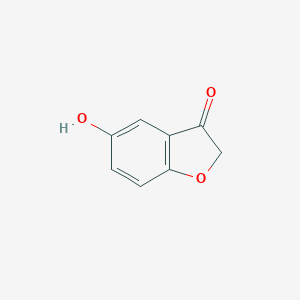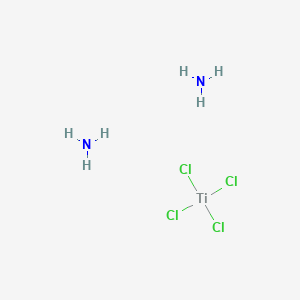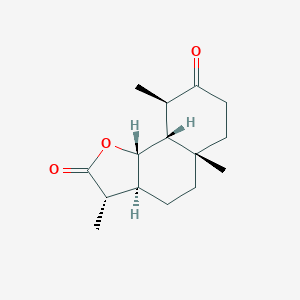
beta-Tetrahydrosantonin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Tetrahydrosantonin (beta-THS) is a naturally occurring compound that belongs to the class of tetrahydroisoquinolines. It is found in various plant species such as Corydalis yanhusuo, Stephania japonica, and Fumaria officinalis. Beta-THS has attracted the attention of researchers due to its potential therapeutic properties and interesting pharmacological effects.
Mechanism Of Action
The exact mechanism of action of beta-Tetrahydrosantonin is not fully understood. However, it has been suggested that beta-Tetrahydrosantonin exerts its pharmacological effects through the modulation of several neurotransmitter systems, including the dopamine, serotonin, and opioid systems. Beta-THS has been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain and mood.
Biochemical And Physiological Effects
Beta-THS has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior. Beta-THS has also been shown to decrease the levels of inflammatory cytokines, which are involved in the immune response. In addition, beta-Tetrahydrosantonin has been found to increase the levels of antioxidant enzymes, which protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
Beta-THS has several advantages for lab experiments. It is a natural compound that can be easily obtained from plant sources. Beta-THS has also been found to have low toxicity and few side effects. However, the synthesis of beta-Tetrahydrosantonin is complex and expensive, which limits its use in large-scale experiments. In addition, the exact mechanism of action of beta-Tetrahydrosantonin is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
Beta-THS has great potential for future research. Further studies are needed to fully understand the mechanism of action of beta-Tetrahydrosantonin and its effects on the various neurotransmitter systems. In addition, more research is needed to investigate the potential therapeutic applications of beta-Tetrahydrosantonin in the treatment of various diseases. The development of more efficient synthesis methods for beta-Tetrahydrosantonin would also be beneficial for future research.
Conclusion:
In conclusion, beta-Tetrahydrosantonin is a promising compound for scientific research due to its potential therapeutic properties and interesting pharmacological effects. Beta-THS has been extensively studied for its analgesic, anti-inflammatory, and neuroprotective effects. It has also been investigated for its potential use in the treatment of several diseases, including chronic pain, Parkinson's disease, and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of beta-Tetrahydrosantonin and its potential therapeutic applications.
Synthesis Methods
Beta-THS can be obtained through the extraction of its natural sources or by chemical synthesis. The chemical synthesis of beta-Tetrahydrosantonin involves the reduction of salsolinol, which is a precursor of beta-Tetrahydrosantonin. The synthesis process is complex and requires several steps, including the oxidation of salsolinol to salsoline, followed by the reduction of salsoline to beta-Tetrahydrosantonin. The yield of beta-Tetrahydrosantonin from chemical synthesis is low, and the process is expensive. Therefore, the extraction of beta-Tetrahydrosantonin from natural sources is a more feasible option.
Scientific Research Applications
Beta-THS has been extensively studied for its potential therapeutic properties. It has been shown to possess analgesic, anti-inflammatory, and neuroprotective effects. Beta-THS has also been found to have a positive effect on the cardiovascular system, respiratory system, and digestive system. Due to its various pharmacological effects, beta-Tetrahydrosantonin has been investigated for its potential use in the treatment of several diseases, including chronic pain, Parkinson's disease, and Alzheimer's disease.
properties
CAS RN |
17956-11-5 |
|---|---|
Product Name |
beta-Tetrahydrosantonin |
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(3S,3aS,5aS,9R,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H22O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8-10,12-13H,4-7H2,1-3H3/t8-,9-,10-,12-,13-,15-/m0/s1 |
InChI Key |
BXRGGUXPWTWACZ-CIMVLWCSSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3(CCC(=O)[C@@H]([C@H]3[C@H]2OC1=O)C)C |
SMILES |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
Canonical SMILES |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid](/img/structure/B101341.png)
